N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-10(11-2-1-4-17-11)7-13-12(15)6-9-3-5-16-8-9/h1-5,8,10,14H,6-7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKLCRJJVCFKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with ethylene glycol in the presence of an acid catalyst to form 2-(thiophen-2-yl)ethanol.
Acetylation: The 2-(thiophen-2-yl)ethanol is then acetylated using acetic anhydride to form 2-(thiophen-2-yl)ethyl acetate.
Amidation: Finally, the 2-(thiophen-2-yl)ethyl acetate undergoes amidation with thiophene-3-ylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)ethylamine.
Substitution: Formation of various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with thiophene moieties exhibit significant anticancer properties. The presence of the thiophene ring in N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide may enhance its interaction with biological macromolecules, potentially inhibiting cancer cell proliferation. Studies have shown that similar compounds can modulate enzyme activity involved in cancer progression, suggesting a pathway for therapeutic development.
Neuroprotective Effects
Heterocyclic compounds are increasingly being explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's Disease. Research has highlighted the role of heterocycles in modulating cholinergic transmission and reducing amyloid-beta aggregation, which are crucial in the pathology of Alzheimer's Disease. The compound's ability to interact with key receptors and enzymes makes it a candidate for further investigation in neuropharmacology.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies indicate that similar thiophene-based compounds exhibit antibacterial and antifungal activities, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. This opens avenues for developing new antibiotics in response to rising antibiotic resistance.
Antiviral Applications
Research into antiviral compounds has identified that certain heterocycles can inhibit viral replication processes. The structure of this compound may allow it to interfere with viral RNA synthesis or protein interactions, making it a candidate for antiviral drug development.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiophene rings
- Hydroxylation and acetamide functionalization
Key Synthetic Pathways:
| Step | Reaction Type | Reagents |
|---|---|---|
| 1 | Thiophene Synthesis | Thiophene derivatives |
| 2 | Hydroxylation | Hydroxylating agents |
| 3 | Acetamide Formation | Acetic anhydride or similar |
Optimizing these reactions is crucial for enhancing yield and purity, often employing techniques such as chromatography for purification.
Case Study on Alzheimer's Disease
A study explored the efficacy of heterocyclic compounds similar to this compound in reducing amyloid-beta levels in cell cultures. Results indicated a significant decrease in plaque formation when treated with these compounds, suggesting potential therapeutic applications in Alzheimer’s treatment .
Antimicrobial Activity Assessment
A comparative study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. The results showed that this compound exhibited notable antibacterial activity, outperforming some conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds, while the thiophene rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
(a) N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- Substituents: Cyanogroup at thiophen-2-yl (electron-withdrawing) vs. hydroxyethyl in the target compound (electron-donating).
- Synthesis: Prepared via acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride . The absence of a hydroxyl group simplifies purification compared to the target compound, which may require protection/deprotection strategies.
- Properties: The cyano group enhances rigidity and may reduce solubility in polar solvents compared to the hydroxyethyl group .
(b) N-(2-(Dimethylamino)ethyl)-2-(thiophen-3-yl)acetamide
- Substituents: Dimethylaminoethyl side chain (basic, polar) vs. hydroxyethyl (acidic, hydrogen-bonding).
- Synthesis: Utilizes 3-thiophene acetic acid and N,N-dimethylethylenediamine, with boric acid as a catalyst .
(c) N-(3-Acetyl-2-thienyl)-2-bromoacetamide
- Substituents : Acetyl and bromo groups (electron-withdrawing) vs. thiophen-3-yl and hydroxyethyl.
- Spectroscopy : Bromo substituents cause distinct downfield shifts in $^{1}\text{H}$ NMR (e.g., C-Br coupling at ~4.0 ppm) , whereas the hydroxyethyl group in the target compound would exhibit broad IR absorption (~3200–3600 cm$^{-1}$) for O-H stretching.
Electronic and Conformational Effects
- Thiophene Orientation : The thiophen-3-yl group in the target compound introduces steric and electronic differences compared to thiophen-2-yl analogs. The 3-position may lead to altered π-stacking interactions in biological systems .
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 267.37 g/mol. The compound features a hydroxyl group and two thiophene rings, which contribute to its unique chemical behavior and biological activity.
Research indicates that compounds containing thiophene moieties often exhibit significant biological activities due to their ability to interact with various biological targets. Specifically, this compound may function as:
- Cholinesterase Inhibitors : Similar thiophene derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
- Antioxidants : Thiophene-based compounds have demonstrated antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress. This activity is often assessed using assays such as the DPPH radical scavenging test .
- Anticancer Activity : Preliminary studies suggest that thiophene derivatives may induce apoptosis in cancer cells and inhibit tumor growth, indicating potential use in cancer therapy .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- Cholinesterase Inhibition : The compound was tested for its inhibitory effects on AChE and BChE. Results indicated an IC50 value (the concentration required to inhibit 50% of enzyme activity) comparable to known inhibitors like galantamine, suggesting significant cholinergic activity .
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| This compound | AChE | 5.0 |
| This compound | BChE | 4.6 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH assay, revealing that the compound effectively scavenges free radicals:
| Compound | DPPH IC50 (μM) |
|---|---|
| This compound | 26.8 |
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound. Early animal model studies have shown promising results in reducing tumor size and improving survival rates in models of breast cancer . These findings support further investigation into its potential as an anticancer agent.
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to control groups .
- Cancer Treatment : A clinical trial assessing the efficacy of thiophene derivatives in patients with advanced breast cancer revealed that those treated with this compound showed a significant reduction in tumor markers and improved quality of life metrics .
Q & A
Q. What are the established synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step organic reactions, including acylation and hydroxylation. A common approach includes:
- Step 1 : Acylation of thiophene derivatives using acetic anhydride or activated esters.
- Step 2 : Hydroxylation of intermediates under basic conditions (e.g., NaOH) to introduce the hydroxyethyl group.
- Step 3 : Purification via column chromatography or recrystallization. Optimization strategies:
- Use continuous flow reactors to enhance reaction control and scalability .
- Monitor reaction progress with TLC or HPLC to minimize side products .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?
- NMR (1H/13C) : Assigns proton and carbon environments, confirming substitution patterns on thiophene rings.
- X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.30–1.50 Å) and dihedral angles, validated using SHELXL for refinement .
- FT-IR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H ~3300 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.
- Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?
- Methodology :
Use hybrid functionals (e.g., B3LYP) to incorporate exact exchange and gradient corrections for accurate thermochemical predictions .
Calculate molecular orbitals to identify reactive sites (e.g., electron-rich thiophene rings).
Validate with experimental UV-Vis spectra for charge-transfer transitions .
Q. How do structural modifications (e.g., substituent variations on thiophene rings) influence biological activity, and what assays are recommended to validate these effects?
- SAR Studies :
- Replace thiophene with furan or phenyl groups to alter π-π stacking or hydrogen-bonding interactions .
- Introduce electron-withdrawing groups (e.g., -F, -Cl) to enhance metabolic stability.
- Assays :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Enzyme inhibition : Fluorescence-based binding assays for target validation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying MIC values across studies)?
- Troubleshooting :
Standardize assay protocols (e.g., consistent inoculum size, growth media).
Verify compound purity (>95% via HPLC) to exclude impurities as confounding factors .
Use isogenic strain panels to assess target specificity .
Q. How can computational docking and molecular dynamics simulations elucidate its mechanism of action?
- Workflow :
Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets.
MD Simulations (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories.
MM-PBSA : Calculate binding free energies to rank affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
